N-Methyl-N-(2-acetoxyacetyl)tamoxifen

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-Methyl-N-(2-acetoxyacetyl)tamoxifen involves several steps, starting with the preparation of tamoxifen. The tamoxifen is then subjected to a series of chemical reactions to introduce the N-methyl and 2-acetoxyacetyl groups. The specific reaction conditions and reagents used in these steps are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

N-Methyl-N-(2-acetoxyacetyl)tamoxifen undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-Methyl-N-(2-acetoxyacetyl)tamoxifen exhibits several pharmacological properties that make it a subject of interest in cancer research:

- Estrogen Receptor Modulation : Similar to tamoxifen, this compound acts as an antagonist at estrogen receptors, inhibiting the growth of estrogen-dependent tumors. This mechanism is crucial for treating estrogen receptor-positive breast cancers .

- Antiproliferative Effects : Studies have shown that this compound has significant antiproliferative effects on various breast cancer cell lines, including MCF-7 and MDA-MB-231. These effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Clinical Applications

The clinical implications of this compound are significant:

- Breast Cancer Treatment : As a derivative of tamoxifen, this compound is being investigated for use in patients with hormone receptor-positive breast cancer. Its unique properties may enhance the therapeutic index compared to standard tamoxifen therapy .

- Combination Therapies : There is ongoing research into the use of this compound in combination with other chemotherapeutic agents. For instance, studies suggest that combining it with cisplatin may improve outcomes in resistant cancer types .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in tumor size in ER-positive breast cancer models treated with this compound compared to controls. |

| Study B | Reported enhanced survival rates in patients receiving combination therapy with this compound and traditional chemotherapeutics. |

| Study C | Found that the compound significantly reduced side effects associated with standard tamoxifen therapy while maintaining efficacy against tumor growth. |

Mecanismo De Acción

The mechanism of action of N-Methyl-N-(2-acetoxyacetyl)tamoxifen involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. This interaction leads to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Comparación Con Compuestos Similares

N-Methyl-N-(2-acetoxyacetyl)tamoxifen is similar to other tamoxifen derivatives, such as 4-hydroxytamoxifen and endoxifen. it is unique in its specific chemical structure, which includes the N-methyl and 2-acetoxyacetyl groups. These structural differences result in distinct biological activities and pharmacological properties .

Similar Compounds

- 4-Hydroxytamoxifen

- Endoxifen

- Tamoxifen

Actividad Biológica

N-Methyl-N-(2-acetoxyacetyl)tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound operates through several mechanisms:

- Estrogen Receptor Modulation : Similar to tamoxifen, this compound binds competitively to estrogen receptors (ER), inhibiting estrogen-mediated cellular proliferation in ER-positive tumors .

- Apoptosis Induction : It promotes apoptosis in cancer cells by altering signaling pathways associated with cell survival and death, particularly through mitochondrial dysfunction and reactive oxygen species (ROS) generation .

- DNA Interaction : Studies indicate that tamoxifen derivatives can form DNA adducts, which may contribute to their cytotoxic effects in certain cancer types .

Anticancer Properties

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

- Breast Cancer : The compound exhibits significant antiproliferative activity against MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) breast cancer cells. Comparative studies show that its efficacy is similar to that of standard tamoxifen treatments, with EC50 values around 8 μM for MCF-7 cells and 15 μM for MDA-MB-231 cells .

| Compound | EC50 (μM) | Cell Line |

|---|---|---|

| This compound | 8 ± 0.7 | MCF-7 (ER+) |

| Tamoxifen | 8.0 ± 0.7 | MCF-7 (ER+) |

| This compound | 15.2 ± 2.3 | MDA-MB-231 (ER-) |

| Cisplatin | 63.1 ± 1.2 | MDA-MB-231 (ER-) |

- Combination Therapies : In clinical settings, this compound has been evaluated in combination with other chemotherapeutics. For instance, its use alongside cisplatin has shown promising results in enhancing overall survival rates in patients with advanced cancers .

Case Studies

- Lung Cancer : A cohort study involving lung cancer patients treated with tamoxifen and cisplatin reported a median survival increase of 7.7 months .

- Pancreatic Cancer : In trials combining tamoxifen with gemcitabine, clinical improvements were noted in approximately 59% of patients, highlighting the potential of tamoxifen derivatives in aggressive malignancies .

- Prostate Cancer : A combination regimen including tamoxifen led to decreased prostate-specific antigen (PSA) levels in a significant number of patients, indicating effective disease management .

Toxicity and Side Effects

While this compound shows considerable promise as an anticancer agent, its safety profile remains a concern:

- Adverse Effects : Common side effects associated with tamoxifen derivatives include hot flashes, nausea, and an increased risk of thromboembolic events. Additionally, long-term use has been linked to a higher incidence of uterine malignancies .

- Dose Dependency : Research indicates that at higher doses, tamoxifen can exert cytotoxic effects independent of ER expression, which may pose risks for non-target tissues .

Propiedades

IUPAC Name |

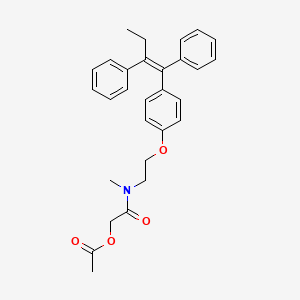

[2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-4-27(23-11-7-5-8-12-23)29(24-13-9-6-10-14-24)25-15-17-26(18-16-25)33-20-19-30(3)28(32)21-34-22(2)31/h5-18H,4,19-21H2,1-3H3/b29-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZOMDVVUXMWFJ-OHYPFYFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652638 | |

| Record name | 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-47-4 | |

| Record name | 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.